Isodomoic acid G
Overview
Description
Isodomoic acid G is a marine neuroexcitatory compound that belongs to the kainoid family of natural products. It is one of the isomers of domoic acid, which are known for their potent neurotoxic effects. Isodomoic acids G and H were isolated from the red alga Chondria armata, and their structures were deduced based on various spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR) .
Synthesis Analysis
The first total synthesis of isodomoic acid G was achieved through a key nickel-catalyzed coupling reaction. This reaction allowed for the formation of the pyrrolidine ring and established most of the stereochemical features in a single step . Another approach to the synthesis of isodomoic acid G involved a unified strategy for the pyrrolidine triacid natural products, which included a nickel-catalyzed cyclization to construct the pyrrolidine ring and establish the stereochemistry of an exocyclic tetrasubstituted alkene . A third method utilized a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of a vinylglycine-derived 1,6-enyne, followed by a silicon-based cross-coupling reaction to synthesize isodomoic acid G from a common intermediate .
Molecular Structure Analysis
The molecular structure of isodomoic acid G includes a pyrrolidine ring and a tetrasubstituted alkene. The stereochemistry of this compound was determined by comparing synthetic isomers to authentic material, which helped establish the correct stereostructure . The structure of isodomoic acid G was also elucidated through spectroscopic methods, which indicated it as one of the (E, E) and (Z, E) isomers of 2-carboxy-4-(5-carboxy-l-methyl-2-hexenylidene)-3-pyrrolidineacetic acid .
Chemical Reactions Analysis
The synthesis of isodomoic acid G involves several key chemical reactions. The nickel-catalyzed coupling reaction is pivotal for the formation of the pyrrolidine ring . The stereocontrolled total syntheses of isodomoic acids G and H also involve a silicon-based cross-coupling reaction, which is crucial for the convergent synthesis approach . Additionally, a desilylative iodination reaction was developed to convert the cyclization product to both E- and Z-alkenyl iodides, which are precursors to isodomoic acid G .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of isodomoic acid G are not detailed in the provided papers, the compound's synthesis and structural analysis imply that it possesses characteristics typical of kainoid family compounds, such as high biological activity and the potential for neurotoxicity. The physical properties such as solubility, melting point, and specific optical rotation would be influenced by its stereochemistry and functional groups present in the molecule .
Scientific Research Applications
Synthesis and Stereochemical Applications
- First Total Synthesis and Stereochemical Definition : Isodomoic acid G's first total synthesis was achieved through a nickel-catalyzed coupling process, which formed the pyrrolidine ring and established most of its stereochemical features. This synthesis serves as a notable application in the field of organic chemistry, particularly in stereoselective preparation of highly substituted 1,3-dienes (Ni, Amarasinghe, Ksebati, & Montgomery, 2003).
Advances in Synthesis Methods
Total Syntheses of Isodomoic Acids G and H : The synthesis of isodomoic acids G and H was achieved through a sequential silylcarbocyclization/silicon-based cross-coupling process. This innovative method highlights the efficiency and versatility of synthesis techniques for marine natural products (Denmark, Liu, & Muhuhi, 2009).
Stereocontrolled Total Syntheses via Unified Strategy : A unified strategy for synthesizing marine neuroexcitatory compounds isodomoic acids G and H involved a silicon-based cross-coupling reaction. This approach emphasizes the convergent synthesis of these compounds from a common intermediate (Denmark, Liu, & Muhuhi, 2011).
Neurological Studies and Toxicity
- Neurological Effects and Toxicity : Research into isodomoic acids, including acid G, often focuses on their neurotoxic potential and effects on marine life and human health, due to their structural similarities with domoic acid, a known neurotoxin. Studies have explored their binding to glutamate receptors and potential toxic effects, highlighting the importance of understanding the neurochemical properties of these compounds for public health and safety (Holland et al., 2005).
Photodegradation and Environmental Impact
- Photodegradation and Environmental Impact : The study of the photochemistry of marine toxins like isodomoic acid G is crucial for understanding their environmental behavior and impact. Research in this area has implications for marine ecology, seafood safety, and the overall assessment of risks associated with these compounds in natural settings (Bouillon et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCCBSBSRCARB-NMWGDLGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isodomoic acid G |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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